N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide -

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide

Catalog Number: EVT-4569090
CAS Number:
Molecular Formula: C15H10ClF4NO2
Molecular Weight: 347.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6-dimethylpyrimidin-2-yl)thiourea

Compound Description: This compound was synthesized and characterized for its crystal structure and biological activity. [] It showed definite herbicidal activity in preliminary biological tests. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: CHMFL-KIT-64 is a potent and orally available c-KIT kinase inhibitor. [] It exhibits single-digit nanomolar potency against wild-type c-KIT and a broad range of drug-resistant mutants, including those with the T670I mutation. [] CHMFL-KIT-64 displays good pharmacokinetic properties in various species and has shown promising in vivo antitumor efficacy in mice models with c-KIT mutations and in imatinib-resistant patient-derived cells. []

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)

Compound Description: CHMFL-FLT3-335 is a potent and selective inhibitor of the internal tandem duplication (ITD) mutant of FMS-like tyrosine kinase 3 (FLT3). [] This compound demonstrates selectivity over both wild-type FLT3 (8-fold) and cKIT kinase (>300-fold). [] CHMFL-FLT3-335 effectively inhibits the growth of FLT3-ITD-positive acute myeloid leukemia cell lines by suppressing FLT3 kinase phosphorylation and downstream signaling. [] It induces apoptosis, arrests the cell cycle in the G0/G1 phase, and shows promising activity against FLT3-ITD-positive patient-derived primary cells. [] Moreover, it displays a favorable therapeutic window compared to PKC412 and demonstrates favorable pharmacokinetic profiles and tumor growth suppression in an MV4-11 xenograft mouse model. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

Compound Description: A series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues were synthesized and characterized using various spectroscopic techniques. [] These compounds incorporated a 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI) moiety, a significant intermediate of Losartan and a metabolite with potential medical applications. []

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide Derivatives

Compound Description: A series of novel N-(6-chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chlorophenoxy)-acetamide derivatives were designed and synthesized as potential anticancer and anticonvulsant agents. [, ] The compounds were evaluated for their anticancer activity against the human colon adenocarcinoma cell line HT-29 and for their anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous Metrazol Seizure Threshold Test (scMET) models in rats. [, ]

2-(4-Phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides

Compound Description: A series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. []

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

Compound Description: A new series of diaryl urea derivatives with a pyridine moiety were designed, synthesized, and evaluated for their anticancer activity against the MCF-7 cell line using the MTT assay. [] The design and synthesis of these compounds were guided by structure-based virtual screening (SBVS) using the approved drug sorafenib as a reference. []

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

Compound Description: This compound was synthesized and its crystal structure was determined. [] It also demonstrated inhibitory activity against the proliferation of A549 and BGC-823 cancer cell lines. []

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide and 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide

Compound Description: These compounds are structurally related acetamides whose crystal structures have been elucidated. [, ]

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

Compound Description: This compound, characterized for its insecticidal activity, has a crystal structure where molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds. [] Additionally, it exhibits an intramolecular N—H⋯O interaction. []

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

Compound Description: This compound is characterized by its crystal structure, which reveals a thiazolidine ring in a twist conformation and a disordered trifluoromethyl group. [] The crystal structure also highlights intermolecular N—H⋯O hydrogen bonds forming a three-dimensional network. []

4-[4-({[4-Chloro-3-(trifluoromethyl) phenyl] carbamyl} amino)-3-fluorophenoxy]-N-methylpyridine-2-formamide and its hydrate

Compound Description: A method for preparing 4-[4-({[4-chloro-3-(trifluoromethyl) phenyl]carbamyl} amino)-3-fluorophenoxy]-N-methylpyridine-2-formamide and its hydrate was developed, focusing on a cost-effective and environmentally friendly approach suitable for industrial production. []

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives

Compound Description: A series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were synthesized and their cytotoxicity was evaluated against MDA (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma) cell lines using the MTT assay. []

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

Compound Description: This compound is a potent vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. [] It has potential applications in the development of anticancer medications, particularly for treating VEGFR-2-mediated diseases. []

N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Derivatives

Compound Description: A new series of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives were synthesized and characterized. [] These compounds were designed to explore the potential of the 1,2,4-triazole ring system, known for its diverse pharmaceutical activities. [] The synthesized compounds were screened for their in vitro antibacterial, antifungal, and anti-tuberculosis activities. []

2-Chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)propanamide

Compound Description: This compound serves as an intermediate in the synthesis of factor Xa inhibitors. [] Factor Xa is a key enzyme in the coagulation cascade, and its inhibitors are clinically used as anticoagulants. []

N-(4-(6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (FB)

Compound Description: This compound was investigated for its ability to form cocrystals, cocrystal polymorphs, cocrystal hydrates, free base solvates, and free base hydrates. [] Thirteen new crystal structures were identified and characterized, providing insights into the solid-state properties and potential applications of this compound. []

Properties

Product Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide

Molecular Formula

C15H10ClF4NO2

Molecular Weight

347.69 g/mol

InChI

InChI=1S/C15H10ClF4NO2/c16-9-1-6-13(12(7-9)15(18,19)20)21-14(22)8-23-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,21,22)

InChI Key

IMJFBFQFJLKMDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.